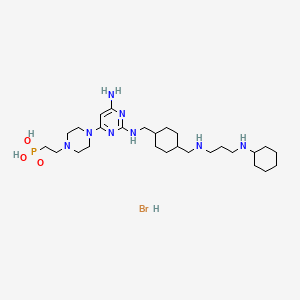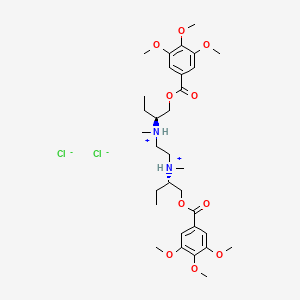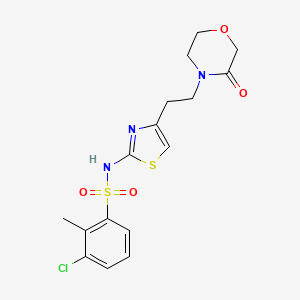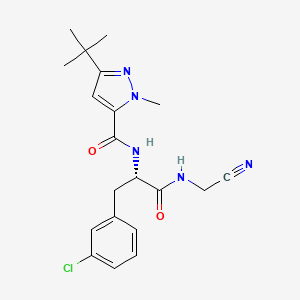
Cathepsin inhibitor 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cathepsin Inhibitor 1 is a potent and selective inhibitor of cathepsins, which are proteolytic enzymes found in lysosomes. Cathepsins play a crucial role in protein degradation, cell signaling, and various physiological processes. This compound specifically targets cathepsins L, L2, S, K, and B, making it a valuable tool in research and therapeutic applications .
Mechanism of Action
Target of Action
Cathepsin Inhibitor 1 primarily targets cathepsins, which are the most abundant lysosomal proteases . These proteases are mainly found in acidic endo/lysosomal compartments where they play a vital role in intracellular protein degradation, energy metabolism, and immune responses . This compound specifically targets Cathepsin S (CTSS), a lysosomal protease and a member of the cysteine cathepsin protease family .
Mode of Action
This compound interacts with its targets by inhibiting their proteolytic activity. It is a reversible, highly potent, and highly selective inhibitor that markedly inhibits the production of active neutrophil serine proteases (NSPs) in a dose-dependent manner . This inhibition blocks the processing of zymogenic forms of NSPs, including neutrophil elastase, proteinase 3, and cathepsin G .
Biochemical Pathways
The inhibition of cathepsins by this compound affects several biochemical pathways. It blocks the activation of inflammasomes, which are essential in generating bioactive interleukin-1 in response to crystals . It also inhibits an inflammasome-independent pathway that generates mature interleukin-1, contributing substantially to crystal-stimulated inflammation . Moreover, it prevents the release of pro-apoptotic mediators such as caspase-3 and PARP-1, which contribute to plaque instability .
Pharmacokinetics
The pharmacokinetic profile of this compound is qualitatively similar throughout Phase 1 development . It is a reversible inhibitor that binds to cathepsin C in a dose-dependent manner . The binding kinetics of this compound to isolated human cathepsin C were assessed using surface plasmon resonance .
Result of Action
The inhibition of cathepsin activity by this compound leads to various molecular and cellular effects. It causes increased cell death stemming from oxidative stress in both in vitro and in vivo systems . Using advanced proteomic analysis, it was found that autophagy is inhibited in the system, seemingly yielding the elevated oxidative stress and apoptosis .
Action Environment
The action of this compound is influenced by the environment in which it operates. Cathepsins are synthesized as zymogens and are autoactivated in the acidic and reducing environment of lysosomes Therefore, the efficacy and stability of this compound may be influenced by the pH and redox conditions of its environment
Biochemical Analysis
Biochemical Properties
Cathepsin Inhibitor 1 interacts with cathepsin B, a lysosomal enzyme involved in protein degradation . The inhibitor binds to the active site of the enzyme, preventing it from cleaving its substrates .
Cellular Effects
The inhibition of cathepsin B by this compound can have significant effects on cellular processes. For instance, it can influence cell signaling pathways and gene expression . It can also impact cellular metabolism, as cathepsin B is involved in the degradation of intracellular proteins .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the active site of cathepsin B . This binding interaction prevents the enzyme from cleaving its substrates, thereby inhibiting its proteolytic activity .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For example, the inhibitor’s stability and degradation can affect its long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . High doses of the inhibitor can potentially lead to toxic or adverse effects .
Metabolic Pathways
This compound is involved in the metabolic pathway of protein degradation . It interacts with cathepsin B, which is a key enzyme in this pathway .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It can interact with various transporters or binding proteins, which can affect its localization or accumulation .
Subcellular Localization
This compound is localized within the lysosomes of cells . This subcellular localization is crucial for its activity, as it allows the inhibitor to interact with cathepsin B, which is also located in the lysosomes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cathepsin Inhibitor 1 involves multiple steps, including the formation of key intermediates and final coupling reactionsCommon reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure selective reactions .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: Cathepsin Inhibitor 1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen atoms.
Reduction: Involves the addition of hydrogen atoms or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the inhibitor .
Scientific Research Applications
Cathepsin Inhibitor 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the role of cathepsins in various chemical reactions and pathways.
Industry: Utilized in the development of diagnostic assays and therapeutic formulations targeting cathepsins.
Comparison with Similar Compounds
Cathepsin S Inhibitors: Selectively inhibit cathepsin S and are used in cancer immunotherapy.
Cathepsin K Inhibitors: Target cathepsin K and are explored for the treatment of osteoporosis and bone-related diseases.
Cathepsin B Inhibitors: Inhibit cathepsin B and are investigated for their role in neurodegenerative diseases.
Uniqueness: Cathepsin Inhibitor 1 is unique due to its broad-spectrum inhibition of multiple cathepsins (L, L2, S, K, and B), making it a versatile tool for studying various physiological and pathological processes. Its high selectivity and potency distinguish it from other inhibitors that may target only a single cathepsin .
Properties
IUPAC Name |
5-tert-butyl-N-[(2S)-3-(3-chlorophenyl)-1-(cyanomethylamino)-1-oxopropan-2-yl]-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN5O2/c1-20(2,3)17-12-16(26(4)25-17)19(28)24-15(18(27)23-9-8-22)11-13-6-5-7-14(21)10-13/h5-7,10,12,15H,9,11H2,1-4H3,(H,23,27)(H,24,28)/t15-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRVIHRERYCHBL-HNNXBMFYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)C(=O)NC(CC2=CC(=CC=C2)Cl)C(=O)NCC#N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=NN(C(=C1)C(=O)N[C@@H](CC2=CC(=CC=C2)Cl)C(=O)NCC#N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: The research mentions that Cathepsin inhibitor 1 (CATI-1) can counteract the downregulation of the full-length Mpl protein caused by the truncated Mpl isoform (Mpl-tr). Can you elaborate on the mechanism by which CATI-1 might be exerting this effect?
A1: The research suggests that Mpl-tr targets the full-length Mpl receptor for degradation through a lysosomal pathway. [] Cathepsins are a family of proteases found within lysosomes, and they play a crucial role in protein degradation within these organelles. Therefore, by inhibiting cathepsins, CATI-1 likely prevents the degradation of the full-length Mpl receptor, even in the presence of Mpl-tr. This would explain why CATI-1 counteracts the effect of Mpl-tr on Mpl protein expression.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

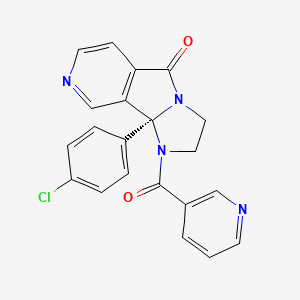
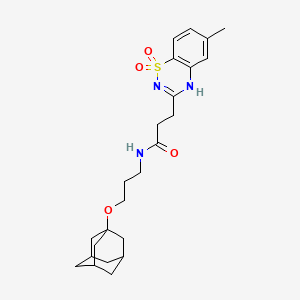
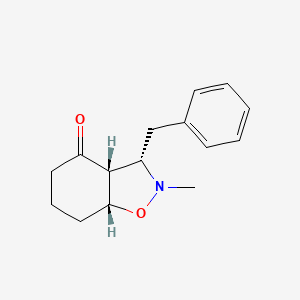
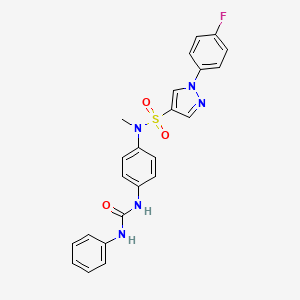
![2-(3-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-nitro-6-(trifluoromethyl)-1,3-benzothiazin-4-one](/img/structure/B606420.png)
![8-Azido-2-(3-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-6-(trifluoromethyl)-1,3-benzothiazin-4-one](/img/structure/B606421.png)
![methyl (1S,2S,3R,5S,8R,9R,10R)-10-[(2R,3E,5E,7Z)-7-hydroxy-4-methyl-7-(1-methyl-2,4-dioxopyrrolidin-3-ylidene)hepta-3,5-dien-2-yl]-3,5,9-trimethyl-7-oxo-4,11,12-trioxatricyclo[6.3.1.01,5]dodecane-2-carboxylate](/img/structure/B606424.png)
